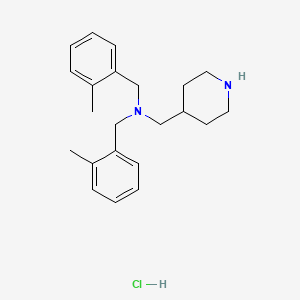

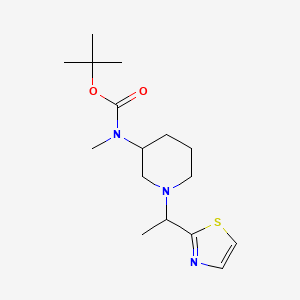

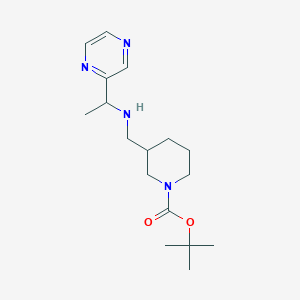

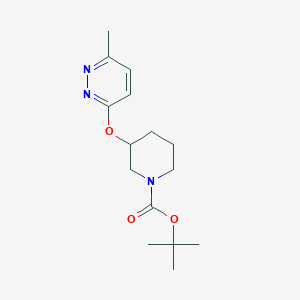

![molecular formula C9H19ClN2O B3027554 1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride CAS No. 1332765-74-8](/img/structure/B3027554.png)

1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride

Overview

Description

The compound 1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride is a chemical entity that can be associated with piperidine derivatives, which are known for their potential pharmacological activities. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and its derivatives are often explored for their biological activities, including anti-acetylcholinesterase and antiallergy effects.

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps, including chlorination, condensation, and the introduction of various functional groups to enhance activity. For instance, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, was achieved through chlorination of 2-amino-4-methylpyridine followed by condensation with piperidine, yielding approximately 62% overall yield . This method reflects the general approach to synthesizing piperidine derivatives, which may be applicable to the synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride.

Molecular Structure Analysis

The molecular structure of piperidine derivatives significantly influences their biological activity. For example, the introduction of a bulky moiety in the para position of benzamide derivatives led to increased anti-acetylcholinesterase activity . Similarly, the presence of an alkyl or phenyl group at the nitrogen atom of benzamide dramatically enhanced the activity, indicating the importance of the basic quality of the nitrogen atom in piperidine . These structural considerations are crucial for understanding the activity of 1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions to achieve the desired pharmacological properties. For instance, the synthesis of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines involved the creation of compounds with potent antiallergy activity . The specific chemical reactions and modifications to the piperidine ring structure can lead to significant changes in the biological activity of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are essential for the pharmacokinetics and pharmacodynamics of the compounds. For example, the potent inhibitor of acetylcholinesterase mentioned in the first paper showed a marked increase in acetylcholine content in the cerebral vortex and hippocampus of rats, which is indicative of its ability to cross the blood-brain barrier and exert its effects in the central nervous system. The physical and chemical properties of 1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride would need to be analyzed in a similar manner to understand its potential as a pharmacological agent.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

- Synthesis of β-Aminoketones : The compound has been used in the synthesis of β-aminoketones, involving reactions with paraformaldehyde and secondary amine hydrochlorides (Makarova, Moiseev, & Zemtsova, 2002).

- Formation of Nitropiperidinoimidazolderivate : Research explores its formation in combination with other chemical structures, providing insights into the positioning of the piperidine residue (Gzella, Wrzeciono, & Pöppel, 1999).

- Crystal Structure Investigations : Studies on the crystal structures of related compounds provide valuable insights into the molecular configuration and potential applications in material science (Yokota, Uekusa, & Ohashi, 1999).

Biological and Pharmaceutical Research

- Synthesis of Antitumor Agents : The compound has been used in the synthesis of new antitumor agents, demonstrating potential applications in cancer treatment (Hakobyan et al., 2020).

- Antibacterial Activities : Studies have shown its use in the synthesis of compounds with significant antibacterial properties, highlighting its potential in addressing bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).

Material Science and Chemical Analysis

- Conformational Analysis : Research includes the conformational analysis of derivatives, which is crucial in the development of new materials and drugs (Jin-hong, 2011).

- Electrochemical Detection Studies : The compound has been used in studies for the electrochemical detection of DNA interactions, indicating its potential in biochemical analysis and diagnostics (Istanbullu et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with serine/threonine-protein kinases . These kinases play a crucial role in cell cycle regulation and DNA repair mechanisms .

Mode of Action

It’s worth noting that similar compounds have been found to exhibit antiproliferative activity by inhibiting tubulin polymerization .

Biochemical Pathways

Given its potential interaction with serine/threonine-protein kinases , it may influence pathways related to cell cycle regulation and DNA repair.

Result of Action

Similar compounds have been found to exhibit antiproliferative activity , suggesting that this compound may also have potential anticancer effects.

properties

IUPAC Name |

1-[4-(aminomethyl)piperidin-1-yl]propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-2-9(12)11-5-3-8(7-10)4-6-11;/h8H,2-7,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETLDUJFTIFRPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(CC1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1332765-74-8 | |

| Record name | 1-Propanone, 1-[4-(aminomethyl)-1-piperidinyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332765-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.